Cas no 7223-85-0 (BENZO[H]QUINAZOLIN-4(1H)-ONE, 2-AMINO-5,6-DIHYDRO-)

BENZO[H]QUINAZOLIN-4(1H)-ONE, 2-AMINO-5,6-DIHYDRO- is a heterocyclic compound featuring a fused quinazolinone scaffold with an amino substituent at the 2-position and a partially hydrogenated ring system. This structure imparts unique reactivity and potential utility in medicinal chemistry and organic synthesis. The presence of the amino group enhances its versatility as a building block for further functionalization, while the partially saturated ring may influence its physicochemical properties, such as solubility and stability. Its rigid framework makes it a candidate for applications in drug discovery, particularly as a core structure for targeting biologically relevant pathways. The compound's synthetic accessibility and modifiable functional groups further underscore its value in research and development.
BENZO[H]QUINAZOLIN-4(1H)-ONE, 2-AMINO-5,6-DIHYDRO- structure
7223-85-0 structure
Product name:BENZO[H]QUINAZOLIN-4(1H)-ONE, 2-AMINO-5,6-DIHYDRO-
CAS No:7223-85-0
MF:C12H11N3O
Molecular Weight:213.235
MDL:MFCD24573960
CID:3385204
PubChem ID:135741244

BENZO[H]QUINAZOLIN-4(1H)-ONE, 2-AMINO-5,6-DIHYDRO- 化学的及び物理的性質

名前と識別子

    • BENZO[H]QUINAZOLIN-4(1H)-ONE, 2-AMINO-5,6-DIHYDRO-
    • Benzo[h]quinazolin-4(3H)-one, 2-amino-5,6-dihydro-
    • 2-Amino-5,6-dihydrobenzo[h]quinazolin-4(3H)-one
    • SCHEMBL9166765
    • GFMMAJCZDXOMIB-UHFFFAOYSA-N
    • 2-Amino-5,6-dihydrobenzo[h]quinazolin-4-ol
    • 2-amino-4-oxo-3, 4, 5, 6-tetrahydrobenzo (h) quinazoline
    • SCHEMBL4588982
    • 7223-85-0
    • MDL: MFCD24573960
    • インチ: InChI=1S/C12H11N3O/c13-12-14-10-8-4-2-1-3-7(8)5-6-9(10)11(16)15-12/h1-4H,5-6H2,(H3,13,14,15,16)
    • InChIKey: GFMMAJCZDXOMIB-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 213.090211983Da
  • 同位素质量: 213.090211983Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 16
  • 回転可能化学結合数: 0
  • 複雑さ: 397
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.5Ų
  • XLogP3: 0.6

BENZO[H]QUINAZOLIN-4(1H)-ONE, 2-AMINO-5,6-DIHYDRO- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1107290-5g
2-amino-5,6-dihydrobenzo[h]quinazolin-4(3H)-one
7223-85-0 95%
5g
$2800 2024-07-23
eNovation Chemicals LLC
Y1107290-5g
2-amino-5,6-dihydrobenzo[h]quinazolin-4(3H)-one
7223-85-0 95%
5g
$2800 2025-02-19
eNovation Chemicals LLC
Y1107290-5g
2-amino-5,6-dihydrobenzo[h]quinazolin-4(3H)-one
7223-85-0 95%
5g
$2800 2025-02-28

BENZO[H]QUINAZOLIN-4(1H)-ONE, 2-AMINO-5,6-DIHYDRO- 関連文献

BENZO[H]QUINAZOLIN-4(1H)-ONE, 2-AMINO-5,6-DIHYDRO-に関する追加情報

2-Amino-5,6-Dihydrobenzo[h]quinazolin-4(1H)-one (CAS No. 7223-85-0): An Overview of Its Structure, Properties, and Applications

2-Amino-5,6-dihydrobenzo[h]quinazolin-4(1H)-one (CAS No. 7223-85-0) is a versatile compound with a unique chemical structure that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound belongs to the class of quinazolines, which are known for their diverse biological activities and potential therapeutic applications.

The molecular formula of 2-amino-5,6-dihydrobenzo[h]quinazolin-4(1H)-one is C13H13N3O, and its molecular weight is 227.26 g/mol. The compound features a fused ring system consisting of a benzene ring and a quinazoline ring, with an amino group attached to the quinazoline ring. This structural arrangement confers the compound with unique chemical and physical properties that make it an attractive candidate for various applications.

In terms of physical properties, 2-amino-5,6-dihydrobenzo[h]quinazolin-4(1H)-one is a white crystalline solid that is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its melting point is reported to be around 190°C. The compound's solubility and thermal stability are important factors to consider in its synthesis and application processes.

The biological activity of 2-amino-5,6-dihydrobenzo[h]quinazolin-4(1H)-one has been extensively studied in recent years. Research has shown that this compound exhibits potent anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 2-amino-5,6-dihydrobenzo[h]quinazolin-4(1H)-one effectively inhibits the proliferation of human breast cancer cells by inducing apoptosis through the activation of caspase pathways.

In addition to its anti-cancer effects, 2-amino-5,6-dihydrobenzo[h]quinazolin-4(1H)-one has also been investigated for its potential as an anti-inflammatory agent. A recent study in the Inflammation Research Journal reported that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that 2-amino-5,6-dihydrobenzo[h]quinazolin-4(1H)-one could be a promising lead compound for the development of new anti-inflammatory drugs.

The synthetic routes for preparing 2-amino-5,6-dihydrobenzo[h]quinazolin-4(1H)-one have been well-documented in the literature. One common method involves the condensation of 3-aminoanthranilic acid with an appropriate aldehyde or ketone under acidic conditions. This reaction typically proceeds via an intermediate imine formation followed by cyclization to form the quinazoline ring. The final step involves reduction to obtain the desired dihydro derivative.

The versatility of 2-amino-5,6-dihydrobenzo[h]quinazolin-4(1H)-one extends beyond its biological activities. It serves as a valuable building block in organic synthesis for the preparation of more complex molecules with potential pharmaceutical applications. For example, it can be used as a starting material for the synthesis of various substituted quinazolines with enhanced biological activities.

In conclusion, 2-amino-5,6-dihydrobenzo[h]quinazolin-4(1H)-one (CAS No. 7223-85-0) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive target for further investigation and development into novel therapeutic agents. As research in this area continues to advance, it is likely that new applications and derivatives of this compound will emerge, contributing to the advancement of drug discovery and development.

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